3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a hydroxy group, and a pyrrolone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactionsThe final steps often involve the addition of the hydroxy and benzoyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are often employed to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzoyl ring .
Scientific Research Applications
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the hydroxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler compound with a similar imidazole ring structure.
4-methylbenzoyl chloride: Contains the benzoyl group found in the target compound.
2,5-dihydro-1H-pyrrol-2-one: Shares the pyrrolone core structure .
Uniqueness
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H23N3O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H23N3O3/c1-17-8-10-19(11-9-17)22(28)20-21(18-6-3-2-4-7-18)27(24(30)23(20)29)14-5-13-26-15-12-25-16-26/h2-4,6-12,15-16,21,28H,5,13-14H2,1H3/b22-20+ |
InChI Key |
RADIMLHXOAMVNP-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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